molecular formula C12H9BrN4O2 B2862860 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide CAS No. 1797977-04-8

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide

Cat. No.: B2862860
CAS No.: 1797977-04-8
M. Wt: 321.134
InChI Key: XFZJABSSDKRKEQ-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule . The pyrazolo[1,5-a]pyrimidines synthesis has been widely studied, and various reviews related to the obtention and later derivatization steps have been described in the literature .

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to 5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide has been focused on the synthesis and evaluation of their biological activities. For instance, studies have delved into the synthesis of pyrazolo[3,4-d]pyrimidine analogues and their antiviral activities against viruses such as human cytomegalovirus and herpes simplex virus (Saxena et al., 1990). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase properties, highlighting their potential in pharmaceutical applications (Rahmouni et al., 2016).

Antiprotozoal Agents

Compounds similar to this compound have been investigated as antiprotozoal agents. For example, certain imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities, demonstrated significant activity against protozoal infections such as Trypanosoma and Plasmodium falciparum (Ismail et al., 2004).

Antimicrobial and Antiviral Activities

Derivatives of this compound have shown promise in antimicrobial and antiviral research. Studies indicate that certain pyrazole, pyrimidine, and triazine derivatives containing similar structures exhibit antimicrobial and antiviral activities, including potential efficacy against the H5N1 avian influenza virus (Abunada et al., 2008).

Antitumor Applications

Research into compounds with a structural relationship to this compound includes exploring their antitumor potential. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Riyadh, 2011).

Future Directions

The future directions for research on “5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide” and related compounds could include further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and the study of their photophysical properties could be areas of interest .

Properties

IUPAC Name

5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4O2/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJABSSDKRKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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